2,4-Dichloro-6-methylpyridine
Overview
Description
2,4-Dichloro-6-methylpyridine is a chemical compound with the molecular formula C6H5Cl2N . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of this compound involves various methods. One such method involves the use of organolithium reagents . Another method involves the reaction of 2,4,6-triamino-3,5-dinitropyridine with glacial acetic acid, followed by treatment with hydrogen peroxide .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with two chlorine atoms and one methyl group attached to it . The chlorine atoms are located at the 2nd and 4th positions, and the methyl group is at the 6th position .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, it undergoes a double cross-coupling reaction with 2- (tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di (pyridin-2-yl)pyrimidines . It also reacts with 1 H,1 H,2 H,2 H -perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 210.0±35.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 42.8±3.0 kJ/mol and a flash point of 100.5±11.5 °C . It is slightly soluble in water .Scientific Research Applications
Applications in Synthesis and Chemical Reactions
2,4-Dichloro-6-methylpyridine and its derivatives play a crucial role in the field of chemical synthesis, serving as key intermediates and reactants in various chemical reactions. For example, the synthesis of 2-Amino-6-bromopyridine from 2-amino-6-methylpyridine involves several chemical processes including diazotization, bromation, oxidation, chlorination, amination, and Hofmann degradation. The study investigated the effects of different reaction conditions on yield, achieving a total yield of 34.6%. The product's structure was confirmed using IR and 1H NMR spectroscopy (Xu Liang, 2010).
Furthermore, research into the regioselective nucleophilic substitution of halopyridines, including this compound, has shown that introducing a trialkylsilyl group at certain positions can direct the substitution to occur selectively at the 6-(2-) position, overcoming a long-standing challenge in synthesizing certain substituted pyridines (M. Schlosser, Thierry Rausis, Carla Bobbio, 2005).
Catalytic and Coordination Applications
The coordination compounds of oligopyridine ligands, including this compound derivatives, find applications in diverse research fields such as materials science, biomedicinal chemistry, and organometallic catalysis. Specifically, terpyridines and their transition metal complexes are catalysts in a broad range of reactions, from artificial photosynthesis and biochemical transformations to polymerization reactions. The review discusses the scope and limitations of these applications, particularly in organic and macromolecular chemistry (Andreas Winter, George R. Newkome, Ulrich S. Schubert, 2011).
Structural and Molecular Analysis
Studies also focus on the structural and molecular aspects of this compound derivatives. For instance, an investigation into the structure, vibrational, electronic, NBO, and NMR analyses of molecules including 2-chloro-4-methyl-5-nitropyridine and 2-chloro-6-methylpyridine was conducted using experimental and theoretical approaches. The study provided insights into the stability, charge delocalization, molecular electrostatic potentials, and reactivity of these compounds (G. Velraj, S. Soundharam, C. Sridevi, 2015).
Safety and Hazards
2,4-Dichloro-6-methylpyridine is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray .
Relevant Papers The relevant papers on this compound include research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines . Another paper discusses the regioselective synthesis of new pyrimidine derivatives using organolithium reagents .
Mechanism of Action
Target of Action
It’s known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of SM cross-coupling reactions, 2,4-Dichloro-6-methylpyridine may participate in the reaction as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Its role in sm cross-coupling reactions suggests it may influence pathways involving carbon–carbon bond formation .
Pharmacokinetics
It’s slightly soluble in water , which may affect its bioavailability.
Result of Action
In the context of sm cross-coupling reactions, it contributes to the formation of new carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reactions it participates in are known for their mild and functional group tolerant reaction conditions . Additionally, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability.
Properties
IUPAC Name |
2,4-dichloro-6-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGTXQVNSRFDNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474777 | |
Record name | 2,4-dichloro-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42779-56-6 | |
Record name | 2,4-dichloro-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichloro-6-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 2,4-dichloro-6-methylpyridine in the synthesis of new analgesic compounds?
A1: The research paper describes the molecular modification of anpirtoline, a known non-opioid analgesic, to develop new potential painkillers []. In this context, this compound serves as a building block in the synthesis of a new class of anpirtoline analogs. Specifically, it reacts with piperidine-4-thiol through nucleophilic substitution to yield 4-chloro-6-methyl-2-(piperidin-4-ylsulfanyl)pyridine (compound 7 in the paper) []. This new compound is part of a series designed to explore the structure-activity relationships and potentially identify molecules with improved analgesic properties compared to the original anpirtoline.
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